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Compound of Interest

Compound Name: Ancriviroc

Cat. No.: B1667390

Ancriviroc (formerly known as SCH-C or SCH-351125) is a small-molecule antagonist of the
C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human
Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] Developed by Schering-Plough, this
orally bioavailable compound showed promising and potent anti-HIV-1 activity in early
preclinical evaluations.[3][4] This technical guide provides an in-depth overview of the core
preclinical studies that characterized the antiviral profile of Ancriviroc, with a focus on its
mechanism of action, quantitative antiviral efficacy, and the experimental protocols employed in
its initial assessment.

Mechanism of Action: CCR5 Antagonism

Ancriviroc functions as a non-competitive allosteric antagonist of the CCR5 receptor.[3] HIV-1
entry into CD4+ T-cells is a multi-step process initiated by the binding of the viral envelope
glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial binding event
triggers a conformational change in gp120, exposing a binding site for a co-receptor, either
CCRS5 or CXCRA4. For R5-tropic HIV-1 strains, which are predominant, especially in early-stage
infection, this co-receptor is CCR5. The interaction between gp120 and CCRS5 facilitates further
conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular
membranes and subsequent entry of the viral capsid into the host cell. Ancriviroc binds to a
hydrophobic pocket within the transmembrane helices of the CCR5 receptor, distinct from the
binding site of the natural chemokine ligands.[5] This binding event induces a conformational
change in the extracellular loops of CCR5, thereby preventing their recognition and binding by
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the HIV-1 gp120-CD4 complex. This blockade of the gp120-CCRS5 interaction effectively inhibits
viral entry and subsequent replication.[5]

Inhibition by Ancriviroc
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Caption: Mechanism of HIV-1 Entry and Inhibition by Ancriviroc.

Quantitative Antiviral Activity

Ancriviroc demonstrated potent and broad-spectrum activity against various R5-tropic HIV-1
isolates in a range of in vitro assays. The following tables summarize the key quantitative data

from early preclinical studies.

Table 1: CCR5 Receptor Binding Affinity and Functional Antagonism of Ancriviroc
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Cell
Assay Type LinelSyste Ligand Parameter Value (nM) Reference
m
CHO cells
Receptor ] [1251]RANTE ]
o expressing Ki 2.9 [1]
Binding
human CCR5
B550 cells
(murine pro-B
GTPyYS cells
o _ MIP-1B IC50 ~16 [1]
Binding expressing
human
CCR5)
Chemotaxis B550 cells MIP-13 IC50 <1 [1]
Table 2: In Vitro Anti-HIV-1 Activity of Ancriviroc (SCH-C)
HIV-1
Cell Type Assay Type Parameter Value (nM) Reference
Isolate(s)
Peripheral
] Blood .
Primary R5- Antiviral
o Mononuclear IC50 04-9 [1][6]
tropic isolates Assay
Cells
(PBMCs)
R5-tropic o
Antiviral
clinical PBMCs IC50 1.0-30.9 41071
. Assay
isolates
Antiviral
HIV-1JR-FL PBMCs IC50 6.1 [5]
Assay
u87-CD4 Single-cycle
HIV-1JR-FL IC50 134 [5]
cells Entry Assay
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Below are the protocols for the key experiments used to evaluate Ancriviroc's antiviral activity.

CCRS5 Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled natural ligand
for binding to the CCRS5 receptor.

Protocol:

Cell Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably
expressing human CCR5 are prepared.

e Binding Reaction: The cell membranes are incubated in a binding buffer containing a fixed
concentration of [125]]-labeled RANTES (a natural CCR5 ligand) and varying concentrations
of Ancriviroc.

¢ Incubation: The reaction mixture is incubated to allow for competitive binding to reach
equilibrium.

e Separation: The membrane-bound radioactivity is separated from the unbound radioligand
by rapid filtration through a glass fiber filter.

e Quantification: The radioactivity retained on the filter is measured using a gamma counter.

o Data Analysis: The concentration of Ancriviroc that inhibits 50% of the specific binding of
[1251]RANTES is determined and used to calculate the inhibitory constant (Ki).

Antiviral Activity Assay in Peripheral Blood Mononuclear
Cells (PBMCs)

This assay assesses the ability of a compound to inhibit HIV-1 replication in primary human
immune cells.
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Caption: Workflow for the PBMC-based antiviral activity assay.

Protocol:
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PBMC Isolation and Stimulation: PBMCs are isolated from the blood of healthy, HIV-negative
donors using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with
phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to promote T-cell activation
and proliferation, making them susceptible to HIV-1 infection.

Infection and Treatment: The stimulated PBMCs are infected with a standardized amount of
an R5-tropic HIV-1 isolate. Simultaneously, serial dilutions of Ancriviroc are added to the
cell cultures.

Incubation: The infected and treated cells are incubated for 7 days at 37°C in a humidified
atmosphere with 5% CO2.

Endpoint Measurement: After the incubation period, the cell culture supernatant is harvested.
The level of HIV-1 replication is quantified by measuring the concentration of the viral p24
capsid protein using an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The p24 antigen concentrations are plotted against the corresponding
Ancriviroc concentrations. The 50% inhibitory concentration (IC50), which is the
concentration of the drug required to inhibit viral replication by 50%, is calculated from the
dose-response curve.

Calcium Flux Assay

This functional assay determines whether a compound acts as an agonist or an antagonist of
the CCRS5 receptor by measuring intracellular calcium mobilization upon chemokine stimulation.

Protocol:

o Cell Preparation: U-87 astroglioma cells stably co-expressing CD4 and CCR5 are loaded
with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

o Compound Addition: The cells are placed in a fluorometer, and varying concentrations of
Ancriviroc are added. The fluorescence is monitored to detect any agonist activity (i.e., an
increase in intracellular calcium).

o Chemokine Stimulation: After a short incubation with Ancriviroc, a CCR5 agonist like
RANTES is added to the cells.
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o Fluorescence Measurement: The change in intracellular calcium concentration is measured
by monitoring the ratio of fluorescence intensities at two different excitation wavelengths.

o Data Analysis: The ability of Ancriviroc to inhibit the RANTES-induced calcium flux is
quantified, and the IC50 value for this inhibition is determined.

Conclusion

The early preclinical studies of Ancriviroc (SCH-C) robustly established its profile as a potent
and specific CCR5 antagonist with significant in vitro activity against R5-tropic HIV-1. The data
generated from receptor binding assays, functional antagonism assays, and antiviral assays in
primary human cells provided a strong foundation for its initial clinical development. Although
its development was ultimately halted, the preclinical evaluation of Ancriviroc contributed
valuable insights into the therapeutic potential of CCR5 antagonism as a strategy for combating
HIV-1 infection. The detailed experimental protocols and quantitative data from these
foundational studies remain a valuable reference for researchers in the field of antiviral drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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